Pervanadate
CAS No.:
Cat. No.: VC1953888
Molecular Formula: H6Na3O10V
Molecular Weight: 285.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | H6Na3O10V |
|---|---|
| Molecular Weight | 285.95 g/mol |
| IUPAC Name | trisodium;hydrogen peroxide;trioxido(oxo)vanadium |
| Standard InChI | InChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1; |
| Standard InChI Key | PZYFJWVGRGEWGO-UHFFFAOYSA-N |
| Canonical SMILES | OO.OO.OO.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical Structure and Composition
Pervanadate is a chemical compound formed by the combination of vanadate and hydrogen peroxide. It is characterized as a peroxovanadium complex, specifically a vanadium(V)-peroxo complex.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | H6Na3O10V |
| Molecular Weight | 285.95 g/mol |
| IUPAC Name | trisodium;hydrogen peroxide;trioxido(oxo)vanadium |
| Synonyms | Vanadyl hydroperoxide, Peroxyvanadic acid |
| Dominant Species at pH 7.4 | [VO(O₂)₂(H₂O)]⁻ and [VO(O₂)(OH)₂]⁻ |
| Redox Potential (E⁰) | +1.1 V vs SHE at physiological pH |
Pervanadate's structure enables diverse coordination modes due to its unique peroxovanadium configuration, which is central to its biological activity and chemical reactivity .
Preparation Methods
The preparation of pervanadate is a critical process that affects its stability and efficacy in research applications. Several protocols have been established for its synthesis.
Standard Laboratory Synthesis
The most common preparation method involves the following steps:
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Dissolve sodium orthovanadate in water to obtain a 100 millimolar solution
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Prepare a 20 millimolar HEPES buffer and adjust the pH to 7.3
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Dilute 30% hydrogen peroxide ten times with the HEPES buffer
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Mix the diluted hydrogen peroxide with the sodium orthovanadate solution
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Add a small amount of catalase to the mixture to remove excess hydrogen peroxide
Alternative Preparation Protocol
A simplified protocol described in research literature includes:
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Prepare a 2-minute incubation of 100 mM sodium orthovanadate and hydrogen peroxide in distilled water
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Dilute to the appropriate concentration in serum-free medium
Freshly prepared pervanadate solutions are essential for maintaining efficacy, as the hydrogen peroxide-vanadate complex degrades over time, reducing its phosphatase-inhibiting activity .
Mechanism of Action
Pervanadate's primary mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling processes.
Inhibition of Protein Tyrosine Phosphatases
Unlike vanadate, which acts as a competitive inhibitor, pervanadate functions through irreversible oxidation of the catalytic cysteine residue in protein tyrosine phosphatases. This mechanism was confirmed through mass spectrometry analysis .
The inhibition process involves:
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Oxidation of the thiol group (-SH) in the catalytic cysteine to sulfenic (-SOH) or disulfide (-S-S-) forms
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Irreversible inactivation of the phosphatase enzyme
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Prevention of dephosphorylation of tyrosine residues on various proteins
Redox Reactions and Oxidation Mechanisms
Pervanadate functions as a potent oxidizing agent through several key redox interactions:
| Reaction Type | Process | Effect |
|---|---|---|
| Thiol group oxidation | Converts cysteine residues (-SH) to sulfenic (-SOH) or disulfide (-S-S-) forms | Irreversibly inhibits protein tyrosine phosphatases |
| Redox cycling | Generates reactive oxygen species (ROS) via Fenton-like reactions | Contributes to oxidative stress in cellular systems |
| N-acetyl cysteine interaction | Reverses pervanadate-induced effects | Restores cellular thiol balance |
These redox properties are critical to pervanadate's biological activities and have been demonstrated to be reversible with reducing agents like dithiothreitol .
Research Applications
Pervanadate has become an indispensable tool in biochemical and cellular research, particularly in the study of phosphorylation-dependent signaling pathways.
Study of Tyrosine Phosphorylation
Pervanadate is widely used to study tyrosine phosphorylation in cell signaling due to its ability to irreversibly inhibit protein tyrosine phosphatases. This property allows researchers to:
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Amplify and detect transient phosphorylation events
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Stabilize phosphorylated tyrosine residues on target proteins
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Investigate receptor tyrosine kinase (RTK) signaling pathways
Standard experimental protocols involve treating cells with 0.1-1 mM pervanadate for 15-30 minutes, resulting in robust tyrosine phosphorylation detectable via Western blot or flow cytometry .
Cell Growth Regulation Studies
Pervanadate's ability to inhibit phosphotyrosine phosphatases has implications for regulating cell growth. Research has demonstrated that pervanadate can:
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Induce hyperphosphorylation of proteins involved in cell cycle regulation
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Increase proliferation rates in certain cell lines
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Activate growth factor receptors and downstream signaling pathways
Biological Effects and Signaling Pathways
Enzyme Modulation and Signaling Pathways
Pervanadate exhibits dual roles as both a phosphatase inhibitor and kinase activator, affecting multiple cellular signaling cascades.
Protein Tyrosine Phosphatase Inhibition
| Target Enzyme | IC₅₀ (μM) | Biological Effect |
|---|---|---|
| PTP1B | 2.1 | Sustained ERK1/2 phosphorylation |
| CD45 | 4.8 | Enhanced T-cell receptor signaling |
| SHP-2 | 3.5 | β-arrestin 1 cleavage inhibition |
Kinase Activation Pathways
Pervanadate has been demonstrated to:
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Induce MAPK cascade activation (ERK1/2, JNK, p38) at 50-100 μM
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Trigger calcium influx (EC₅₀ = 12 μM) through TRPC channels
Cellular Response Modulation
Pervanadate exhibits dose-dependent effects across multiple cell lines:
| Concentration (μM) | Primary Effect | Secondary Response |
|---|---|---|
| 10-50 | Transient Ca²⁺ spikes | Histamine secretion (in RBL cells) |
| 50-100 | Sustained ERK/JNK activation | HSP70 suppression |
| 100-500 | Global tyrosine phosphorylation | Apoptosis initiation |
At high concentrations (approximately 500 μM), pervanadate induces tyrosine phosphorylation of many cellular proteins and can inhibit heat-induced transcription of heat shock proteins .
Insulin-Mimetic Properties
Pervanadate has drawn significant interest due to its insulin-mimetic properties, making it relevant for diabetes research.
Glucose Transport Stimulation
Studies have demonstrated that pervanadate can:
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Mimic insulin to stimulate glucose transport in various cell types
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Enhance the activity of the insulin receptor by preventing dephosphorylation of its beta-subunit
Research involving streptozotocin-induced diabetic rats has shown that pervanadate treatment results in significant improvements in insulin receptor signaling and glucose metabolism .
Heat Shock Factor Regulation
MAPK Pathway Involvement
Analysis of the activation of mitogen-activated protein kinases (MAPKs) revealed that pervanadate activates:
Interestingly, pharmacological inhibitors of the ERK1/2 kinase pathway or p38 kinase had little or no effect on pervanadate-induced hyperphosphorylation of HSF1, suggesting alternative mechanisms .
Comparison with Similar Compounds
Vanadate vs. Pervanadate
| Property | Vanadate | Pervanadate |
|---|---|---|
| Mechanism of inhibition | Competitive inhibitor | Irreversible inhibitor |
| Reversibility | Reversible with EDTA | Not reversible with EDTA |
| Potency as PTP inhibitor | Lower | Higher |
| Stability | More stable | Less stable, degrades over time |
| Effect on cellular thiols | Minimal | Significant oxidation |
Vanadate is a competitive inhibitor for protein-tyrosine phosphatase PTP1B, with a Ki of 0.38±0.02 μM. EDTA, which chelates vanadate, causes an immediate and complete reversal of vanadate inhibition when added to an enzyme assay .
Other Related Compounds
Other protein tyrosine phosphatase inhibitors with similar properties include:
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Permolybdate: Another reversible inhibitor of protein tyrosine phosphatases with a different potency and mechanism compared to pervanadate
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Bis(acetylacetonato)oxovanadium(IV): A vanadyl chelate that potentiates tyrosine phosphorylation of the insulin receptor
Cytotoxicity and Cellular Effects
Dose-Dependent Cytotoxicity
Research on human myeloid leukemia cell lines has demonstrated a relationship between phosphatase inhibition and cytotoxic effects of pervanadate:
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Total phosphatase activity is inhibited by approximately 95% in the presence of 200 μM pervanadate
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Higher concentrations of pervanadate (100-500 μM) lead to global tyrosine phosphorylation and apoptosis initiation
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N-acetyl cysteine inhibits these effects, suggesting a redox-based mechanism
Cell-Specific Effects
Pervanadate has been observed to elicit different responses in various cell types:
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In C3H10T1/2 mouse fibroblasts, pervanadate induces proliferation and translocates/activates p42/44 mitogen-activated protein (MAP) kinase to the cell nucleus
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In HeLa cells, 50-100 μM pervanadate induces hyperphosphorylation of HSF1
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In myeloma cells and bone marrow-derived mast cells, pervanadate treatment results in tyrosine phosphorylation of PKC-δ, SHIP, and additional proteins
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